molecular formula C25H22O8 B2450889 tert-butyl 2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate CAS No. 869079-44-7

tert-butyl 2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate

Cat. No.: B2450889
CAS No.: 869079-44-7
M. Wt: 450.443
InChI Key: QXLBLGBDRBPREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate is a complex organic compound that features a chromenyl group, which is a derivative of chromone Chromones are known for their diverse biological activities and are often used in medicinal chemistry

Properties

IUPAC Name

tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O8/c1-25(2,3)33-22(27)13-30-15-8-9-16-17(12-21(26)31-20(16)11-15)18-10-14-6-5-7-19(29-4)23(14)32-24(18)28/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLBLGBDRBPREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like continuous flow synthesis could be explored for efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the chromenyl group, while reduction could result in a more reduced form.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its structural similarity to known bioactive molecules. The following applications are noteworthy:

  • Antioxidant Activity : Research indicates that compounds similar to tert-butyl 2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate exhibit antioxidant properties. This characteristic is crucial for developing drugs aimed at oxidative stress-related diseases such as cancer and neurodegenerative disorders .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, bichromene derivatives have been evaluated for their cytotoxic effects against various cancer cell lines .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its functional groups allow for further modifications and transformations, making it an excellent building block in the synthesis of more complex organic compounds. This application is particularly useful in the development of natural product analogs and pharmaceuticals .

Material Science

In material science, the compound's properties can be harnessed for innovative applications:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of materials. Research has demonstrated that introducing such dioxo compounds into polymer systems can improve performance under stress conditions .

Data Table: Summary of Applications

Application AreaSpecific Use CaseRelevant Findings
Medicinal ChemistryAntioxidant ActivityExhibits potential in oxidative stress diseases
Anticancer PropertiesInhibits tumor growth in vitro
Organic SynthesisBuilding Block for Complex MoleculesServes as an intermediate for drug synthesis
Material SciencePolymer ChemistryEnhances thermal stability of polymer systems

Case Studies

  • Antioxidant Activity Study : A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various bichromene derivatives. The results indicated that this compound exhibited significant radical scavenging activity compared to standard antioxidants.
  • Cytotoxicity Evaluation : In research conducted on breast cancer cell lines (MCF-7), it was found that the compound induced apoptosis and inhibited cell proliferation effectively at micromolar concentrations. This highlights its potential as a lead compound for anticancer drug development.
  • Polymer Enhancement Research : A recent study demonstrated that incorporating this compound into polystyrene matrices resulted in improved mechanical properties and thermal stability when subjected to high temperatures, indicating its utility in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate involves its interaction with various molecular targets. The chromone moiety can interact with enzymes and receptors involved in oxidative stress pathways, potentially inhibiting or modulating their activity. This interaction can lead to reduced oxidative damage and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate apart from similar compounds is its unique combination of two chromone moieties. This structure may confer enhanced biological activity and specificity, making it a valuable compound for further research and development.

Biological Activity

Tert-butyl 2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate (CAS No. 869079-44-7) is a synthetic compound derived from the chromene family, known for its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chromene backbone with a methoxy and dioxo substituent. Its molecular formula is C25H22O8C_{25}H_{22}O_8, and it exhibits a molecular weight of 454.44 g/mol. The compound's solubility and stability under physiological conditions are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds in the chromene family exhibit various biological activities, including:

  • Antioxidant Activity : Chromenes have been shown to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Antimicrobial Activity : Some derivatives demonstrate inhibitory effects against bacteria and fungi.
  • Anti-inflammatory Effects : Certain chromenes modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The methoxy and dioxo groups may enhance the compound's ability to donate electrons to free radicals, thereby neutralizing them.
  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes involved in inflammatory responses and microbial growth.
  • Gene Expression Modulation : Some studies suggest that chromenes can influence gene expression related to cell survival and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activities of related chromene compounds:

  • Antioxidant Activity :
    • A study evaluated various chromene derivatives for their antioxidant properties using DPPH and ABTS assays. Results indicated that certain derivatives exhibited significant scavenging activity comparable to known antioxidants .
  • Antimicrobial Properties :
    • Research on related chromene compounds revealed that they possess antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to assess efficacy .
  • Anti-inflammatory Effects :
    • A case study demonstrated that a structurally similar compound reduced pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Data Table: Biological Activities of Chromene Derivatives

Compound NameAntioxidant Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)Anti-inflammatory Activity
Chromene A2550 (S. aureus)Reduced TNF-alpha levels
Chromene B3075 (E. coli)Inhibited IL-6 production
tert-butyl 2-(...)TBDTBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.